Hinokiol
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Overview
Description
Hinokiol is a natural product found in Cryptomeria japonica, Taxus cuspidata, and other organisms with data available.
Scientific Research Applications
Inhibition of Voltage-Gated Na+ Channels
Hinokiol has been shown to inhibit voltage-gated Na+ channels (VGSC) in neuroblastoma N2A cells, differentiated neuronal NG108-15 cells, and rat hippocampal CA1 neurons. This inhibition is state-dependent and occurs in a closed-channel block manner, involving intensification of channel inactivation. This finding indicates a potential application of this compound in influencing neuronal activities and channel inactivation (Wang et al., 2015).
Molecular Structure Elucidation
This compound has been isolated from various plants, including Isodon henryi, with its molecular configuration, conformation, and crystal structure characterized through IR, NMR spectra, and X-ray structure analysis. Understanding this compound’s molecular structure aids in exploring its chemical properties and potential applications (Li et al., 2007).
Novel Diterpenoid Discovery
Research has discovered seco-Hinokiol, a new abietane diterpenoid, from Rosmarinus officinalis, expanding the chemical diversity of this compound-related compounds. This discovery contributes to the broader understanding of this compound's chemical family and potential therapeutic uses (Cantrell et al., 2005).
Applications in Forestry and Ecology
Studies on Hinoki (Chamaecyparis obtusa) have led to insights in various fields such as forest canopy interception loss, individual stem volume estimation using airborne LiDAR, and hydrothermal treatment for chemical production. These studies contribute to our understanding of forestry management, ecological conservation, and potential chemical extraction methods from Hinoki-related species (Saito et al., 2013); (Ito et al., 2011); (Quitain et al., 2003).
Quantitative Analysis in Cell Cultures
A high-performance liquid chromatography (HPLC) method has been developed for the quantitative analysis of this compound in cell suspension cultures of Cephalotaxus fortunei. This method is reliable and reproducible, suitable for the analysis of this compound in plant cell cultures, aiding in its pharmacological research (Xu et al., 2011).
Genetic Diversity and Ecological Studies
Research on genetic diversity and structure of natural fragmented Chamaecyparis obtusa populations, as well as studies on plantation forests' potential for original plant community restoration, contribute to our understanding of ecological conservation and biodiversity management strategies (Matsumoto et al., 2010); (Igarashi & Kiyono, 2008).
Properties
Molecular Formula |
C20H30O2 |
---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(2S,4aS,10aR)-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol |
InChI |
InChI=1S/C20H30O2/c1-12(2)14-10-13-6-7-17-19(3,4)18(22)8-9-20(17,5)15(13)11-16(14)21/h10-12,17-18,21-22H,6-9H2,1-5H3/t17-,18-,20+/m0/s1 |
InChI Key |
ODFCWXVQZAQDSO-CMKODMSKSA-N |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)O |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)O |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)O |
Synonyms |
hinokiol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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